molecular formula C24H23N3O2S2 B2977273 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1252909-81-1

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B2977273
CAS RN: 1252909-81-1
M. Wt: 449.59
InChI Key: FRAODHBCKPBHPK-UHFFFAOYSA-N
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Description

The compound is a thieno[3,2-d]pyrimidinone derivative. Thieno[3,2-d]pyrimidinones are a class of compounds that have been studied for their potential biological activities . They are characterized by a thieno[3,2-d]pyrimidinone core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidinone ring .


Molecular Structure Analysis

The molecular formula of the compound is C21H16N2O3S2, and its molecular weight is 408.49 . The structure contains a thieno[3,2-d]pyrimidinone core with a benzyl group at the 3-position, a sulfanylacetic acid group at the 2-position, and a 2-ethyl-6-methylphenyl group attached to the nitrogen atom of the acetic amide group .

Scientific Research Applications

Crystal Structure Analysis

Compounds with thieno[3,2-d]pyrimidine derivatives, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, exhibit folded conformations around the methylene carbon of the thioacetamide bridge. This structural feature, along with intramolecular hydrogen bonding, stabilizes their conformation, making them interesting subjects for crystallographic studies and applications in material science (Subasri et al., 2016).

Antifolate Activity

Thieno[2,3-d]pyrimidine derivatives have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in the nucleotide synthesis pathway. These compounds, such as N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, exhibit potent inhibitory activity, suggesting their application in anticancer and antimicrobial therapies (Gangjee et al., 2008).

Anticancer Activity

Novel thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds show significant anticancer properties against various human cancer cell lines, indicating their potential in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Enzyme Inhibition

Substituted pyrrolo[2,3-d]pyrimidines, structurally similar to thieno[3,2-d]pyrimidines, have been explored as nonclassical antifolate inhibitors of TS. These compounds demonstrate varying degrees of inhibitory activity against TS and DHFR enzymes from different sources, offering insights into the design of selective enzyme inhibitors (Gangjee et al., 1996).

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-3-18-11-7-8-16(2)21(18)26-20(28)15-31-24-25-19-12-13-30-22(19)23(29)27(24)14-17-9-5-4-6-10-17/h4-13H,3,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAODHBCKPBHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

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